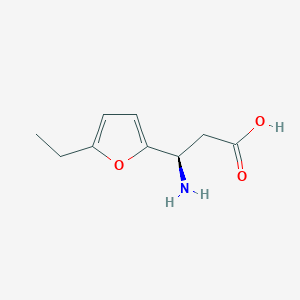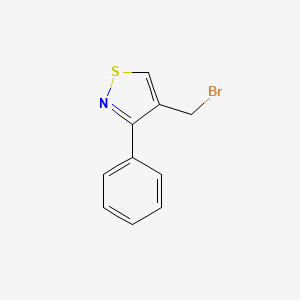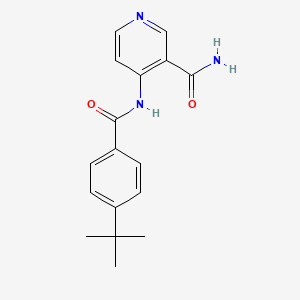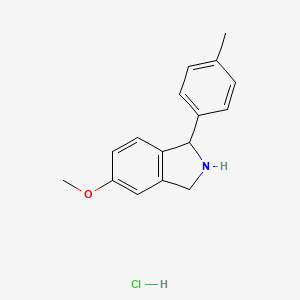
5-methoxy-1-(4-methylphenyl)-2,3-dihydro-1H-isoindolehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methoxy-1-(4-methylphenyl)-2,3-dihydro-1H-isoindole hydrochloride is a synthetic compound belonging to the class of isoindole derivatives Isoindoles are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1-(4-methylphenyl)-2,3-dihydro-1H-isoindole hydrochloride typically involves a multi-step process. One common method includes the Fischer indolisation followed by N-alkylation. This one-pot, three-component protocol is rapid, operationally straightforward, and generally high-yielding. The process involves the reaction of aryl hydrazines, ketones, and alkyl halides under microwave irradiation to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. The choice of solvents, catalysts, and reaction parameters are crucial in achieving high purity and yield in industrial settings.
化学反応の分析
Types of Reactions
5-methoxy-1-(4-methylphenyl)-2,3-dihydro-1H-isoindole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
5-methoxy-1-(4-methylphenyl)-2,3-dihydro-1H-isoindole hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on cellular processes and pathways.
Medicine: Research explores its potential as a therapeutic agent due to its biological activity.
Industry: It finds applications in the development of new materials and chemical products.
作用機序
The mechanism of action of 5-methoxy-1-(4-methylphenyl)-2,3-dihydro-1H-isoindole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
類似化合物との比較
Similar Compounds
5-methoxy-1,2,3-trimethylindole: Another indole derivative with similar structural features.
5-methoxy-1H-indole-3-carboxylate: Known for its biological activity and applications in medicinal chemistry.
Uniqueness
5-methoxy-1-(4-methylphenyl)-2,3-dihydro-1H-isoindole hydrochloride stands out due to its specific substitution pattern and the presence of the isoindole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C16H18ClNO |
|---|---|
分子量 |
275.77 g/mol |
IUPAC名 |
5-methoxy-1-(4-methylphenyl)-2,3-dihydro-1H-isoindole;hydrochloride |
InChI |
InChI=1S/C16H17NO.ClH/c1-11-3-5-12(6-4-11)16-15-8-7-14(18-2)9-13(15)10-17-16;/h3-9,16-17H,10H2,1-2H3;1H |
InChIキー |
MEANZDRIICBXDB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2C3=C(CN2)C=C(C=C3)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride](/img/structure/B13550924.png)
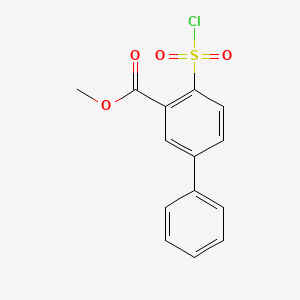
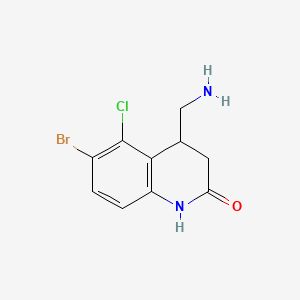
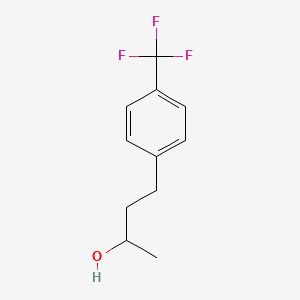
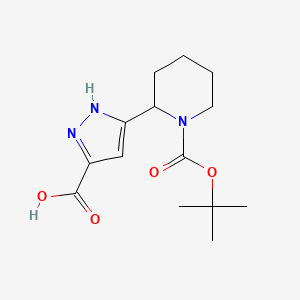
![3-Aminospiro[3.3]heptane-1-carboxylic acid hydrochloride](/img/structure/B13550976.png)
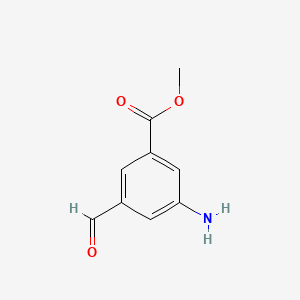

![N-[(tert-butylcarbamoyl)(pyridin-3-yl)methyl]-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B13551006.png)
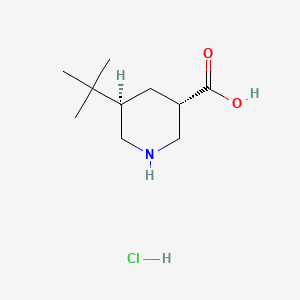
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide hydrochloride](/img/structure/B13551011.png)
